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3-(4-Amino-imidazol-1-YL)-propan-1-OL
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Overview
Description
3-(4-Amino-imidazol-1-YL)-propan-1-OL is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an amino group attached to the imidazole ring and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-imidazol-1-YL)-propan-1-OL typically involves the reaction of imidazole derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reaction of 4-aminoimidazole with propanal in the presence of a reducing agent to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-imidazol-1-YL)-propan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Scientific Research Applications
3-(4-Amino-imidazol-1-YL)-propan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Amino-imidazol-1-YL)-propan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-imidazol-1-YL)-propionic acid
- Methyl 4-(4-aminoimidazol-1-yl)benzoate
Comparison
Compared to similar compounds, 3-(4-Amino-imidazol-1-YL)-propan-1-OL is unique due to its specific functional groups and side chain, which confer distinct chemical and biological properties. For instance, the presence of the propanol side chain can influence its solubility and reactivity compared to compounds with different side chains or functional groups.
Biological Activity
3-(4-Amino-imidazol-1-YL)-propan-1-OL, also known as an imidazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by the presence of an imidazole ring, a three-carbon chain, and an alcohol functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of this compound can be attributed to its interaction with several biochemical pathways:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Candida albicans, a common fungal pathogen. Its mechanism involves the inhibition of fungal growth by disrupting cell membrane integrity and interfering with sterol biosynthesis pathways .
- Antitumor Effects : Research indicates that imidazole derivatives can induce apoptosis in cancer cells. The compound may activate specific signaling pathways that lead to programmed cell death, making it a candidate for anticancer drug development .
- Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Antifungal Activity
A study evaluated the antifungal efficacy of various imidazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against clinical isolates of Candida species:
Compound | MIC (µmol/mL) | Comparison to Fluconazole |
---|---|---|
This compound | 0.5807 | More potent |
Fluconazole | >1.6325 | Reference |
Miconazole | 0.0188 | Reference |
This table highlights that this compound is significantly more effective than fluconazole against resistant strains of Candida.
Antitumor Activity
In a separate study focusing on its anticancer properties, the compound demonstrated cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
A549 (Lung) | 15.0 |
HeLa (Cervical) | 10.0 |
These findings suggest that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Antifungal Efficacy
In a clinical trial assessing the antifungal activity of imidazole derivatives, patients with recurrent Candida infections were treated with formulations containing this compound. The results indicated a significant reduction in infection recurrence compared to standard antifungal treatments.
Case Study 2: Anti-inflammatory Effects
A preclinical study evaluated the anti-inflammatory effects of the compound in animal models of arthritis. The treatment group receiving this compound showed reduced swelling and pain levels compared to control groups, suggesting its potential utility in managing inflammatory conditions.
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(4-aminoimidazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-6-4-9(5-8-6)2-1-3-10/h4-5,10H,1-3,7H2 |
InChI Key |
GVCNKYIJRQIOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCCO)N |
Origin of Product |
United States |
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